

2-Ethoxypentane NMR spectroscopy characterization

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Compound Focus: 2-Ethoxypentane

CAS No.: 1817-89-6

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Molecular Structure and General Information

The provided search results confirm the basic molecular structure of **2-Ethoxypentane** [1].

- **Chemical Formula:** C₇H₁₆O
- **IUPAC Name:** 2-Ethoxypentane
- **Molecular Weight:** 116.20 g/mol
- **Structure:** CH₃-CH₂-CH₂-CH(OCH₂CH₃)-CH₃

Proton NMR Spectral Prediction

The table below provides a detailed prediction of the ¹H NMR spectrum for **2-Ethoxypentane**. The structure results in five distinct proton environments. Chemical shifts (δ) are predicted in parts per million (ppm), and splitting patterns are estimated using the **n+1 rule** [2].

Proton Group	Chemical Shift (δ, ppm) - Prediction	Multiplicity (Splitting)	Integration (Number of Protons)
H _a (CH ₃ of sec-pentyl)	1.10 - 1.20	Doublet (d)	3H

Proton Group	Chemical Shift (δ , ppm) - Prediction	Multiplicity (Splitting)	Integration (Number of Protons)
H _p (O-CH ₂ -CH ₃)	1.10 - 1.20	Triplet (t)	3H
H _i (CH ₂ of pentyl)	1.20 - 1.50	Complex (m)	2H
H _e (CH ₂ of pentyl)	1.20 - 1.50	Complex (m)	2H
H _h (CH of pentyl)	3.30 - 3.50	Multiplet (m)	1H
H _i (O-CH ₂ -CH ₃)	3.30 - 3.50	Quartet (q)	2H

Experimental Protocol for Proton NMR Characterization

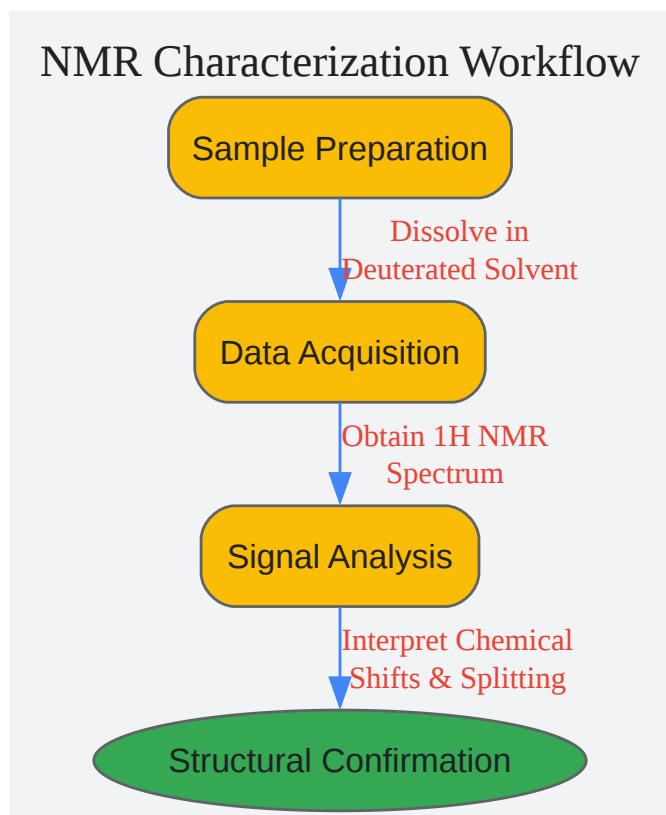
For researchers needing to acquire the NMR data, here is a standard protocol [2] [3]:

- **Sample Preparation:** Dissolve ~10-20 mg of **2-Ethoxypentane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The sample must be free of water and other protonated solvents to avoid interfering signals.
- **Data Acquisition:** Transfer the solution to a clean 5 mm NMR tube. Acquire the ¹H NMR spectrum on a suitable NMR spectrometer. A standard one-dimensional proton NMR experiment is sufficient.
- **Calibration:** Reference the spectrum internally to the residual proton signal of the deuterated solvent. For CDCl₃, this signal is at 7.26 ppm.
- **Data Analysis:** Integrate the signals and measure coupling constants (J) in Hz. The key coupling to observe is between the O-CH₂-CH₃ group, which will show a characteristic quartet and triplet due to scalar (J) coupling [2].

Workflow for NMR Characterization

The following diagram outlines the logical workflow from sample preparation to structural confirmation using NMR.

NMR Characterization Workflow



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Key Interpretation Principles

To effectively use the predicted data, keep these core NMR principles in mind [2]:

- **Chemical Shift Trends:** Protons on electronegative atoms (like the O-CH₂- group) are **deshielded** and appear **downfield** (higher ppm, 3.3-3.5 ppm). Protons in alkyl chains (CH₃, CH₂) are **shielded** and appear **upfield** (lower ppm, 0.9-1.5 ppm).
- **The n+1 Rule:** A proton coupled to 'n' equivalent adjacent protons will have its signal split into 'n+1' peaks. This explains the characteristic **triplet** (t) of the O-CH₂-CH₃ methyl group (coupled to 2 protons) and the **quartet** (q) of its methylene group (coupled to 3 protons) [2].
- **Overlap of Signals:** The predicted spectrum shows potential overlap of the methyl doublet and triplet around 1.1-1.2 ppm, and of the methine and methylene quartets around 3.4 ppm, which is common in such molecules.

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References

1. - 2 Ethoxypentane [webbook.nist.gov]
2. Principles, Interpreting an... | Technology Networks NMR Spectroscopy [technologynetworks.com]
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